molecular formula C21H23N3O2 B11351282 1-{2-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone

1-{2-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone

Cat. No.: B11351282
M. Wt: 349.4 g/mol
InChI Key: OHUWTVUHTPDWEZ-UHFFFAOYSA-N
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Description

1-{2-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

The synthesis of 1-{2-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone can be achieved through a multi-step process involving the following key steps:

    Formation of the benzimidazole core: This can be done by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the benzimidazole core with 2-methoxybenzyl chloride in the presence of a base.

    Formation of the pyrrolidine ring: The final step involves the cyclization of the intermediate product with a suitable reagent to form the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{2-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{2-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity. The pyrrolidine ring could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

1-{2-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone can be compared with other benzimidazole derivatives, such as:

    1-(2-methoxybenzyl)-1H-benzimidazole: Lacks the pyrrolidine ring, which may result in different biological activities.

    1-(2-chlorobenzyl)-1H-benzimidazole: Substitution of the methoxy group with a chlorine atom can lead to variations in chemical reactivity and biological properties.

    1-(2-methoxybenzyl)-2-methyl-1H-benzimidazole: The presence of a methyl group instead of the pyrrolidine ring can affect the compound’s overall structure and function.

The uniqueness of this compound lies in its combination of the benzimidazole core, methoxybenzyl group, and pyrrolidine ring, which together contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-[2-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C21H23N3O2/c1-15(25)23-13-7-11-19(23)21-22-17-9-4-5-10-18(17)24(21)14-16-8-3-6-12-20(16)26-2/h3-6,8-10,12,19H,7,11,13-14H2,1-2H3

InChI Key

OHUWTVUHTPDWEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC

Origin of Product

United States

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